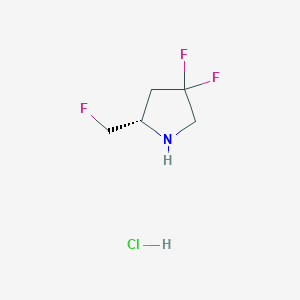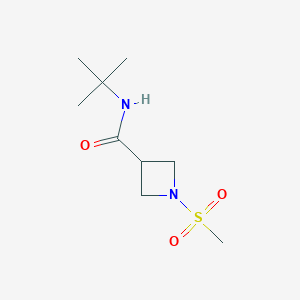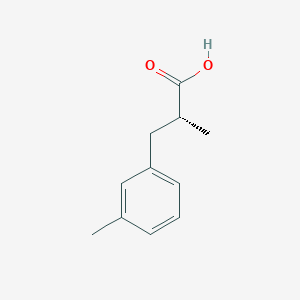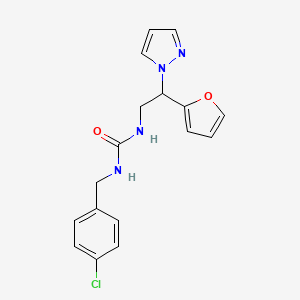![molecular formula C8H12O2 B2853562 2-{Bicyclo[1.1.1]pentan-1-YL}propanoic acid CAS No. 2102409-83-4](/img/structure/B2853562.png)
2-{Bicyclo[1.1.1]pentan-1-YL}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{Bicyclo[1.1.1]pentan-1-YL}propanoic acid is a chemical compound with the molecular formula C8H12O2 and a molecular weight of 140.18 . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12O2/c1-5(7(9)10)8-2-6(3-8)4-8/h5-6H,2-4H2,1H3,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 140.18 and a molecular formula of C8H12O2 . The compound should be stored in a refrigerator .Scientific Research Applications
2-BCPA has been studied for its potential applications in the treatment of various medical conditions. It has been investigated for its anti-inflammatory, anti-viral, and anti-cancer activities. It has also been studied for its ability to inhibit the growth of certain types of bacteria, and for its potential to act as an antioxidant. Additionally, 2-BCPA has been used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and anti-cancer drugs.
Mechanism of Action
2-BCPA has been studied for its anti-inflammatory effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are molecules that play a role in inflammation. Additionally, 2-BCPA has been shown to inhibit the activity of nuclear factor kappa B (NF-kB), a transcription factor involved in the regulation of the expression of genes involved in inflammation.
Biochemical and Physiological Effects
2-BCPA has been shown to have anti-inflammatory, anti-viral, and anti-cancer activities. In addition, it has been studied for its potential to act as an antioxidant and to inhibit the growth of certain types of bacteria. Furthermore, 2-BCPA has been shown to reduce the production of nitric oxide (NO), which is involved in the regulation of blood pressure and vascular tone.
Advantages and Limitations for Lab Experiments
2-BCPA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it is a relatively stable compound, and it is soluble in a variety of organic solvents. However, 2-BCPA is insoluble in water, which can limit its use in some experiments.
Future Directions
2-BCPA has potential applications in the treatment of various medical conditions, such as inflammation, viral infections, and cancer. Additionally, it has potential applications in the synthesis of various pharmaceuticals. Future research should focus on further elucidating the molecular mechanisms of action of 2-BCPA, and on exploring its potential therapeutic applications in various medical conditions. Additionally, further research should focus on optimizing the synthesis of 2-BCPA, and on developing more efficient and cost-effective ways of synthesizing it.
Synthesis Methods
2-BCPA is synthesized from ethyl propanoate in a two-step process. In the first step, ethyl propanoate is heated with anhydrous aluminum chloride and anhydrous zinc chloride in a 1:2:2 molar ratio in a sealed tube. This reaction yields ethyl 2-{Bicyclo[1.1.1]pentan-1-YL}propanoic acidtylpropanoate. In the second step, ethyl 2-{Bicyclo[1.1.1]pentan-1-YL}propanoic acidtylpropanoate is reacted with hydrochloric acid to yield 2-BCPA.
Safety and Hazards
properties
IUPAC Name |
2-(1-bicyclo[1.1.1]pentanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-5(7(9)10)8-2-6(3-8)4-8/h5-6H,2-4H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZXKLHDGDEIBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C12CC(C1)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2853485.png)
![Ethyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2853487.png)
![4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2853489.png)
![8-(Benzo[d][1,3]dioxole-5-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2853490.png)
![5-[(3-nitrophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2853491.png)



![2-methyl-5-(4-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2853496.png)

![1-((1R,5S)-8-(2-([1,1'-biphenyl]-4-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2853501.png)
![13-Ethyl-8-(2-methoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2853502.png)